molecular formula C11H16O4 B8303226 2,2-Dimethyl-6-(4-oxopentyl)-1,3-dioxin-4-one

2,2-Dimethyl-6-(4-oxopentyl)-1,3-dioxin-4-one

Cat. No. B8303226
M. Wt: 212.24 g/mol
InChI Key: LGBPMFPCUPVXSA-UHFFFAOYSA-N
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Patent
US05292891

Procedure details

In an argon gas stream, 20.6 ml of n-butyl lithium (1.6M solution in hexane) were added to 60 ml of an ether solution containing 3.53 g (0.033 mol) of diisopropylamine at -20° C. to form LDA. After stirring for 30 minutes, the solution was cooled to -78° C., and 10.4 ml (0.06 mol) of HMPA were added thereto, followed by stirring for 15 minutes. Afterward, a mixture of 4.26 g (0.03 mol) of 2,2-dimethyl-6-methyl-1,3-dioxin-4-one and 60 ml of ether as well as 60 ml of an ether solution containing 2.1 g (0.03 mol) of methyl vinyl ketone were added to the solution. After the temperature was gradually returned to room temperature, 10% hydrochloric acid was added thereto to neutralize the solution, and extraction was then carried out with ether. The resultant organic layer was dried over anhydrous magnesium sulfate. Next, the used solvent was distilled off, and the residue was then subjected to column chromatography (an eluent of hexane:ethyl acetate=4:1), thereby obtaining 3.16 g of 2,2-dimethyl-6-(4-oxopentyl)-1,3-dioxin-4-one.
Name
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(P(N(C)C)(N(C)C)=O)C.[CH3:12][C:13]1([CH3:21])[O:18][C:17](=[O:19])[CH:16]=[C:15]([CH3:20])[O:14]1.[CH:22]([C:24]([CH3:26])=[O:25])=[CH2:23].Cl>CCOCC>[CH3:12][C:13]1([CH3:21])[O:18][C:17](=[O:19])[CH:16]=[C:15]([CH2:20][CH2:23][CH2:22][C:24](=[O:25])[CH3:26])[O:14]1

Inputs

Step One
Name
Quantity
10.4 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
Quantity
4.26 g
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
were added to the solution
CUSTOM
Type
CUSTOM
Details
was gradually returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution, and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Next, the used solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OC(=CC(O1)=O)CCCC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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